Product packaging for 1-Formyl-4-phenylsemicarbazide(Cat. No.:CAS No. 36215-90-4)

1-Formyl-4-phenylsemicarbazide

Cat. No.: B1605147
CAS No.: 36215-90-4
M. Wt: 179.18 g/mol
InChI Key: MPQCLYYBUUWTCW-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Semicarbazide (B1199961) Chemistry in Organic Synthesis

The chemistry of semicarbazides and their derivatives has been a cornerstone of organic synthesis for more than a century. numberanalytics.com Semicarbazide, a urea (B33335) derivative with the formula OC(NH₂)(N₂H₃), was initially prepared by reacting urea with hydrazine (B178648). wikipedia.org The most fundamental reaction in this class is the condensation between semicarbazide and carbonyl compounds (aldehydes and ketones) to form semicarbazones, a type of imine. wikipedia.orgnumberanalytics.com This reaction, first reported in the early 20th century, became an essential tool for the qualitative analysis, identification, and characterization of aldehydes and ketones. numberanalytics.com The resulting semicarbazones are typically crystalline solids with high melting points, which facilitates their purification and analysis. wikipedia.org

Over the decades, the application of semicarbazide chemistry has evolved significantly. While initially valued for derivatization, research has expanded into the synthesis of complex heterocyclic compounds. numberanalytics.com A major driving force for this evolution has been the discovery of a wide spectrum of biological activities associated with semicarbazide and thiosemicarbazide (B42300) derivatives. These compounds have shown potential as antiviral, anticancer, anticonvulsant, antibacterial, and antifungal agents. ajchem-b.compnrjournal.comnih.gov This therapeutic potential has spurred the development of more sophisticated synthetic methods, including one-pot and solvent-free reactions, to create diverse libraries of these molecules for further investigation. researchgate.netrsc.org

The Unique Structural Architecture and Reactive Features of 1-Formyl-4-phenylsemicarbazide

This compound is a specific derivative of semicarbazide with a distinct molecular architecture that dictates its reactivity. Its structure consists of a central semicarbazide backbone where the nitrogen atom at position 1 (N¹) is substituted with a formyl group (-CHO) and the nitrogen at position 4 (N⁴) is attached to a phenyl ring. This arrangement of functional groups—an amide, a formyl group, a urea-like moiety, and an aromatic ring—confers a unique combination of reactive sites.

The presence of both hydrogen bond donors (N-H groups) and acceptors (C=O groups) allows for significant intermolecular interactions. nih.govsolubilityofthings.com The phenyl group introduces lipophilicity and the potential for aromatic stacking interactions, while the formyl group provides a reactive site similar to an aldehyde. A key documented reaction involving this compound is its role as a direct precursor in the synthesis of larger heterocyclic structures. google.com Specifically, it is formed as an intermediate when 4-phenylsemicarbazide (B1584512) is treated with formic acid, which then undergoes intramolecular condensation to yield 4-phenyltriazolone. google.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 36215-90-4 chemicalbook.com
Molecular Formula C₈H₉N₃O₂

| Molecular Weight | 179.18 g/mol | |

Overarching Research Significance and Interdisciplinary Relevance of the Compound

The primary research significance of this compound lies in its function as a valuable synthetic intermediate. google.com It serves as a critical building block in the multi-step synthesis of more complex molecules, particularly nitrogen-containing heterocycles. google.com Its role in the preparation of 4-aryl-1,2,4-triazol-3-ones is a clear example of its utility. google.com The triazolone ring system is a prevalent motif in compounds developed for pharmaceutical and agrochemical applications. rsc.org

While direct biological studies on this compound are not extensively documented, its parent structure, the semicarbazide scaffold, is of immense interdisciplinary interest. Semicarbazide derivatives are widely explored in medicinal chemistry for their broad therapeutic properties. ajchem-b.comnih.gov Furthermore, the ability of the semicarbazide backbone to coordinate with metal ions has made it a subject of study in coordination chemistry, leading to the synthesis of metal complexes with defined geometries and potential catalytic or material science applications. pnrjournal.comtandfonline.comresearchgate.net Therefore, the relevance of this compound is intrinsically linked to its capacity to provide access to these more complex and functionally diverse chemical entities.

Table 2: Key Reactions in Semicarbazide Chemistry

Reaction Description Significance
Semicarbazone Formation Condensation of an aldehyde or ketone with semicarbazide. wikipedia.org Classical method for identification and characterization of carbonyl compounds. numberanalytics.com
Heterocycle Synthesis Use of semicarbazide derivatives as precursors for cyclization reactions. google.com Access to biologically relevant scaffolds like triazoles and oxadiazoles. ajchem-b.com
Intermediate Formation Synthesis of this compound from 4-phenylsemicarbazide and formic acid. google.com A key step in the pathway to produce 4-phenyltriazolone. google.com

| Metal Complexation | Coordination of semicarbazone ligands to transition metal ions. pnrjournal.comtandfonline.com | Development of new materials and compounds with potential catalytic or therapeutic applications. pnrjournal.comresearchgate.net |

Delimitation of Research Scope for Academic Inquiry

Academic inquiry into this compound is sharply focused and well-defined. The scope of research is primarily confined to the domain of synthetic organic chemistry. Investigations typically revolve around its preparation and subsequent use as a precursor in chemical transformations. google.com

The main areas of study include:

Synthetic Methodology: Developing and optimizing the reaction conditions for the synthesis of this compound from its starting materials, such as 4-phenylsemicarbazide and a formylating agent. google.com

Reaction Mechanisms: Studying the mechanism of its formation and its subsequent intramolecular cyclization to form triazolone derivatives. google.com

Structural Characterization: Employing a range of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and mass spectrometry, to unequivocally confirm its structure and purity. This is a standard practice for related semicarbazide derivatives. sathyabama.ac.inajrconline.org

The research scope generally does not extend to clinical applications or detailed toxicological profiling, as the compound is valued as an intermediate rather than a final product. The focus remains on its fundamental chemical properties and its utility in constructing more elaborate molecular frameworks. clockss.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O2 B1605147 1-Formyl-4-phenylsemicarbazide CAS No. 36215-90-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36215-90-4

Molecular Formula

C8H9N3O2

Molecular Weight

179.18 g/mol

IUPAC Name

N-(phenylcarbamoylamino)formamide

InChI

InChI=1S/C8H9N3O2/c12-6-9-11-8(13)10-7-4-2-1-3-5-7/h1-6H,(H,9,12)(H2,10,11,13)

InChI Key

MPQCLYYBUUWTCW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)NNC=O

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NNC=O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Derivatization of 1 Formyl 4 Phenylsemicarbazide

Established Synthetic Pathways for 1-Formyl-4-phenylsemicarbazide

The traditional methods for synthesizing this compound have been well-documented, primarily relying on the formylation of 4-phenylsemicarbazide (B1584512).

Classical Approaches and Reaction Conditions for Primary Synthesis

The most common and classical approach to the synthesis of this compound involves the direct formylation of 4-phenylsemicarbazide using formic acid. This reaction is a fundamental transformation in organic chemistry and is often employed as an intermediate step in the synthesis of more complex molecules, such as 4-phenyltriazolone. The reaction is typically carried out by heating 4-phenylsemicarbazide with an excess of formic acid.

The precursor, 4-phenylsemicarbazide, is itself synthesized through classical methods. A widely used procedure involves the reaction of phenylurea with hydrazine (B178648) hydrate (B1144303). This reaction is typically performed by heating the reactants on a steam bath for several hours. orgsyn.org The crude product can be purified by recrystallization or through conversion to its hydrochloride salt followed by neutralization to yield the pure base. orgsyn.org

ReactantsReagents/SolventsConditionsProductYield
Phenylurea42% Hydrazine hydrate solutionHeated on a steam bath for ~12 hours4-Phenylsemicarbazide37-40% (purified) orgsyn.org
4-PhenylsemicarbazideFormic acidHeatingThis compoundNot specified

Mechanistic Considerations in the Formation of this compound

The formation of this compound from 4-phenylsemicarbazide and formic acid proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom at the 1-position of the semicarbazide (B1199961) is more nucleophilic than the phenyl-substituted nitrogen at the 4-position due to the electron-withdrawing nature of the phenyl group.

The proposed mechanism involves the following steps:

Protonation of Formic Acid: The formic acid is first protonated by another molecule of formic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom (N-1) of 4-phenylsemicarbazide acts as a nucleophile and attacks the carbonyl carbon of the protonated formic acid.

Proton Transfer: A proton is transferred from the nitrogen atom to one of the oxygen atoms of the tetrahedral intermediate.

Elimination of Water: The intermediate collapses with the elimination of a water molecule to form the stable this compound.

Contemporary Synthetic Innovations and Green Chemistry Paradigms

Modern synthetic chemistry aims to develop more efficient, sustainable, and environmentally benign processes. While specific research on green synthesis of this compound is limited, related methodologies for N-formylation and reactions of similar compounds offer insights into potential innovations.

Catalytic Strategies in the Synthesis of this compound

Catalytic methods for N-formylation present a more sustainable alternative to the use of stoichiometric amounts of formic acid. While not specifically reported for this compound, a triethylamine-catalyzed reductive N-formylation of hydrazides using CO2 has been described. acs.org This approach offers a greener alternative by utilizing carbon dioxide as a C1 source. The application of such a catalytic system to 4-phenylsemicarbazide could provide a more atom-economical and environmentally friendly route to the target compound.

Another contemporary approach involves the use of catalysts to facilitate reactions of the precursor, 4-phenylsemicarbazide. For instance, an iodine-mediated oxidative cyclization of 4-phenylsemicarbazide with methyl ketones has been developed for the synthesis of 1,3,4-oxadiazoles. thieme-connect.com Although this does not produce this compound, it demonstrates the use of modern catalytic techniques on the same starting material.

High-Yield and Sustainable Synthesis Optimization

Optimizing reaction conditions to improve yield and sustainability is a key focus of modern synthetic chemistry. For the classical synthesis of this compound, optimization could involve exploring alternative, less hazardous formylating agents or using microwave irradiation to reduce reaction times and energy consumption.

In the context of green chemistry, the development of one-pot syntheses that minimize workup and purification steps is highly desirable. A facile method for the synthesis of 1-benzylidene semicarbazones using urea-hydrogen peroxide (UHP) as a reagent and ammonium (B1175870) acetate (B1210297) as a source of ammonia (B1221849) has been reported. acgpubs.org This method avoids the direct use of semicarbazide, highlighting a trend towards generating reagents in situ to improve safety and efficiency. acgpubs.org While this produces a different derivative, the principle could be adapted for formylation reactions.

Systematic Derivatization Strategies and Analogue Synthesis

This compound is a valuable scaffold for the synthesis of a wide array of heterocyclic analogues. The formyl group can be further modified or can participate in cyclization reactions to generate diverse molecular architectures.

The precursor, 4-phenylsemicarbazide, is widely used to synthesize various derivatives. For example, it reacts with aldehydes and ketones to form semicarbazones. The synthesis of Schiff bases by reacting 4-phenylsemicarbazide with formyl-containing compounds, such as 6-methyl-4-formyl coumarin (B35378), has been reported with yields around 70%. ajrconline.org

Reactant 1Reactant 2Solvent/CatalystProductYield
4-Phenylsemicarbazide6-Methyl-4-formyl coumarinMethanol / conc. HCl (traces)Schiff base [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbizide]~70% ajrconline.org
4-PhenylsemicarbazideAcetylacetoneNot specified1-Phenyl-3,5-dimethylpyrazole-4-carboxamide and other productsNot specified acs.org

Furthermore, pyrazole-phenyl semicarbazone derivatives have been designed and synthesized, showing potential as α-glucosidase inhibitors. researchgate.net These studies demonstrate the utility of the 4-phenylsemicarbazide moiety in constructing biologically active molecules. The 1-formyl group in the target compound provides an additional handle for synthetic transformations, allowing for the creation of a new generation of analogues with potentially interesting pharmacological properties. For instance, the formyl group could be reduced to a methyl group, oxidized to a carboxylic acid, or used in reductive amination reactions to introduce further diversity.

Formation of Schiff Base Derivatives via Condensation Reactions

The formation of Schiff base derivatives from this compound involves the condensation of its primary amine or hydrazide functional group with aldehydes or ketones. This reaction is a cornerstone in the derivatization of this scaffold, leading to a wide array of compounds with diverse structural features and potential applications.

Structural Modification at the Hydrazone Moiety

For instance, the reaction of 4-phenylsemicarbazide with 6-methyl-4-formyl coumarin in methanol, with a trace of concentrated hydrochloric acid, yields the Schiff base [(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbazide]. ajrconline.org This reaction proceeds via a reflux for 30 minutes, and the resulting product can be recrystallized from alcohol. ajrconline.org Similarly, new Schiff base ligands have been synthesized through the condensation of 5-substituted 2-hydroxybenzaldehyde with 4-phenylsemicarbazide. researchgate.net

The versatility of this approach is further demonstrated by the synthesis of Schiff bases from the reaction of bis(4-formylphenyl) glutarate with various amine derivatives in ethanol. researchgate.net Additionally, the interaction of substituted pyridine (B92270) carboxaldehyde with semicarbazide in an aqueous medium provides a greener route to semicarbazone derivatives. grafiati.com

Table 1: Examples of Schiff Base Derivatives from Semicarbazides

ReactantsResulting Schiff BaseSynthesis ConditionsReference
4-phenylsemicarbazide, 6-methyl-4-formyl coumarin[(1E)-1-((6-methyl-2-oxo-2H-chromen-4-yl)methylene)-4-phenyl semicarbazide]Methanol, traces of conc. HCl, reflux ajrconline.org
5-substituted 2-hydroxybenzaldehyde, 4-phenylsemicarbazideHL1-HL6 Schiff basesCondensation reaction researchgate.net
bis(4-formylphenyl) glutarate, amine derivativesSchiff's bases 6a - 6eEthanol researchgate.net
Substituted pyridine carboxaldehyde, semicarbazideSemicarbazone derivativesAqueous media grafiati.com
Influence of Substituents on Reaction Outcomes and Product Stability

The nature of the substituents on both the semicarbazide and the carbonyl compound significantly impacts the reaction outcomes and the stability of the resulting Schiff base. Electron-donating or electron-withdrawing groups can alter the nucleophilicity of the amine, the electrophilicity of the carbonyl carbon, and the stability of the final imine product.

The stability of these Schiff bases is often enhanced through the formation of metal complexes. For example, Schiff bases derived from 4-phenyl semicarbazide and 6-methyl-4-formyl coumarin can act as tridentate ligands, forming stable octahedral complexes with Mn(II), Co(II), Ni(II), Cu(II), and Pd(II) ions. ajrconline.org Similarly, copper(II) complexes of Schiff bases derived from 5-substituted 2-hydroxybenzaldehyde and 4-phenylsemicarbazide have been synthesized and characterized, with the ligands coordinating to the metal ion in a bidentate fashion through the azomethine nitrogen and carbonyl oxygen. researchgate.net

Synthesis of Thiosemicarbazone Analogues and Structural Comparisons

Thiosemicarbazones, structural analogues of semicarbazones where the carbonyl oxygen is replaced by sulfur, are readily synthesized from this compound precursors. The synthesis typically involves the reaction of 4-phenyl thiosemicarbazide (B42300) with various aldehydes or ketones. nih.gov For instance, 4-phenyl-3-thiosemicarbazones can be prepared by reacting 4-phenyl thiosemicarbazide with aromatic aldehydes in the presence of a few drops of acetic acid at 85 °C. nih.gov

Structurally, the replacement of oxygen with sulfur in the semicarbazone moiety to form a thiosemicarbazone leads to significant differences in bond lengths, bond angles, and electronic properties. The C=S bond in thiosemicarbazones is longer than the C=O bond in semicarbazones. This substitution also influences the coordination behavior of the ligand with metal ions. Thiosemicarbazones often act as versatile ligands, coordinating to metal ions through the sulfur and hydrazinic nitrogen atoms. nih.gov

A comparative study of semicarbazones and thiosemicarbazones using proton NMR has shown considerable variation in the chemical shift values, particularly for the NH2 protons. researchgate.net In semicarbazones, this peak often appears as a broad singlet, while in thiosemicarbazones, the amino group can show two distinct singlets due to the differences in the canonical forms and restricted rotation around the C-N bond. researchgate.net

Table 2: Comparison of Semicarbazones and Thiosemicarbazones

FeatureSemicarbazonesThiosemicarbazonesReference
Key Functional Group C=O (carbonyl)C=S (thiocarbonyl) nih.gov
Synthesis Condensation of semicarbazide with aldehydes/ketonesCondensation of thiosemicarbazide with aldehydes/ketones nih.gov
Coordination Often through carbonyl oxygen and azomethine nitrogenOften through thiocarbonyl sulfur and azomethine nitrogen nih.gov
¹H NMR (NH₂ protons) Broad singletTwo distinct singlets researchgate.net

Cyclization and Heterocyclic Ring Formation Involving the this compound Scaffold (e.g., Pyrazole (B372694) Derivatives)

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, most notably pyrazole derivatives. researchgate.netchemmethod.com The Vilsmeier-Haack reaction is a common method employed for this transformation. Hydrazones, derived from the condensation of hydrazides with ketones, can be cyclized using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield 4-formyl pyrazole derivatives. chemmethod.com

For example, the synthesis of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes has been achieved by reacting hydrazones derived from galloyl hydrazide with various substituted aromatic ketones in the presence of POCl₃ and DMF. chemmethod.com Similarly, pyrazole-phenyl semicarbazone derivatives have been designed and synthesized, demonstrating the utility of this scaffold in generating complex heterocyclic systems. researchgate.net

The reaction conditions, such as the solvent and catalyst, can influence the regioselectivity of the cyclization. For instance, the condensation of arylhydrazines with 4,4,4-trifluoro-1-arylbutan-1,3-diones in N,N-dimethylacetamide in an acidic medium affords pyrazoles with good yields and high regioselectivity. nih.gov

Furthermore, 1,4-disubstituted semicarbazides can undergo acid-catalyzed intramolecular cyclization to form 1,3,4-oxadiazoles. researchgate.net For instance, refluxing 1-cinnamoyl-4-phenyl semicarbazide with concentrated sulfuric acid can lead to the formation of 2-cinnamoyl-5-aminophenyl 1,3,4-oxadizoles. researchgate.net

Incorporation into Complex Molecular Architectures (e.g., Betulin (B1666924) Derivatives)

The this compound moiety can be incorporated into larger, more complex molecular architectures, such as those derived from natural products like betulin. This strategy allows for the creation of hybrid molecules with potentially enhanced biological activities.

A synthetic route to new betulin derivatives bearing semicarbazone or thiosemicarbazone groups at the C-28 position has been developed. nih.gov This involves a multi-step synthesis starting from betulin, which is first acetylated and then selectively deacetylated at the C-28 position. The resulting hydroxyl group is oxidized to a carbonyl group, which is then converted to a hydrazine. Finally, reaction with phenyl isocyanate or isothiocyanate substituents yields the desired betulin-(thio-)semicarbazone derivatives. nih.gov

This approach highlights the utility of the semicarbazide and thiosemicarbazide moieties as reactive handles for the derivatization of complex natural products, leading to novel compounds with potentially interesting pharmacological profiles.

Exploitation as a Precursor in Diverse Organic Transformations

Beyond the formation of Schiff bases and heterocyclic rings, this compound and its derivatives serve as versatile precursors in a variety of other organic transformations.

They can be used in the synthesis of highly functionalized 4-thiazolidinone (B1220212) derivatives. For example, 4-phenyl-3-thiosemicarbazones react with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate (B1228247) to yield thiazolidinones in good yields. nih.gov

Furthermore, 1-formyl-3-thiosemicarbazide (B1305609) can be prepared by heating thiosemicarbazide with formic acid. orgsyn.org This intermediate can then undergo ring closure in the presence of a base to form 1,2,4-triazole-3(5)-thiol. orgsyn.org

The semicarbazide moiety can also participate in reactions with other heterocyclic systems. For instance, 4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-2,3-dihydro-2,3-furandione reacts with semicarbazones and thiosemicarbazones to yield 1-methylenaminopyrimidin-2-one and thione derivatives. clockss.org The reaction of the same furan-2,3-dione with 4-phenylsemicarbazide can lead to the formation of pyridazine (B1198779) derivatives. clockss.org

Comprehensive Spectroscopic Characterization and Precision Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in 1-Formyl-4-phenylsemicarbazide. The vibrational modes of the amide and formyl groups, as well as the influence of hydrogen bonding, are of particular interest.

The IR spectrum of compounds containing semicarbazide (B1199961) moieties exhibits characteristic absorption bands. The N-H stretching vibrations of the NH2 and NH groups typically appear in the region of 3192–3471 cm⁻¹. scirp.org A strong absorption band, known as the amide I band, which is characteristic of the C=O stretching mode of an amide, is observed around 1687 cm⁻¹. scirp.org The amide II band, corresponding to the N-H bending vibration, is found near 1450 cm⁻¹. scirp.org

In related thiosemicarbazide (B42300) compounds, which are sulfur analogs, the C=S stretching vibration is a key diagnostic peak. However, its position can be influenced by coupling with other vibrations, such as N-C-N stretching. cdnsciencepub.com The presence of a formyl group in this compound introduces additional characteristic vibrations. The C-H stretching of the formyl group is expected, and its C=O stretching frequency may overlap with or be distinct from the amide C=O stretch, depending on the molecular environment.

Table 1: Characteristic Infrared (IR) Vibrational Frequencies for Semicarbazide-Related Structures

Vibrational Mode Typical Wavenumber (cm⁻¹) Reference
N-H Stretching (NH₂ and NH)3192 - 3471 scirp.org
C=O Stretching (Amide I)~1687 scirp.org
N-H Bending (Amide II)~1450 scirp.org
C=N Stretching (Azomethine)~1582 scirp.org
N-N Stretching~1032 scirp.org

Hydrogen bonding plays a crucial role in the structure and properties of semicarbazide derivatives. ualberta.cascience.gov Both intramolecular and intermolecular hydrogen bonds can be investigated using vibrational spectroscopy. The presence of broad absorption bands in the N-H stretching region of the IR spectrum (around 3000-3500 cm⁻¹) can be indicative of hydrogen bonding. researchgate.net The formation of hydrogen bonds typically leads to a red-shift (lower frequency) and broadening of the N-H stretching bands. In the solid state, intermolecular hydrogen bonds of the N-H···O type are commonly observed, contributing to the stability of the crystal lattice. nih.govresearchgate.net The study of related phenylsemicarbazone derivatives has shown that intramolecular hydrogen bonds can also significantly influence molecular conformation and stability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the connectivity of atoms within the this compound molecule. Through ¹H and ¹³C NMR, as well as two-dimensional techniques, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the phenyl ring, the N-H protons, and the formyl proton. The protons on the phenyl group will typically appear as a multiplet in the aromatic region (around 7.0-8.0 ppm). The chemical shifts of the N-H protons can vary and are often observed as broad signals due to quadrupole broadening and chemical exchange. In related Schiff base complexes, the azomethine proton signal can be found at around δ 8.8, and the –NH protons of the semicarbazide moiety resonate at approximately δ 7.05. ajrconline.org The formyl proton (CHO) is expected to appear as a singlet at a downfield chemical shift, typically in the range of δ 8.0-10.0 ppm.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Proton Type Predicted Chemical Shift (ppm)
Phenyl H7.0 - 8.0
NHVariable (broad)
Formyl CH8.0 - 10.0

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the formyl group and the amide carbonyl carbon are expected to appear at low field (high ppm values), typically in the range of 160-180 ppm. In a related nano-organocatalyst containing a semicarbazide moiety, the amide carbon was observed at δ = 158.2 ppm. rsc.org The carbons of the phenyl ring will resonate in the aromatic region, generally between 110 and 150 ppm.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl (Formyl & Amide)160 - 180
Phenyl C110 - 150

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to confirm the connectivity between adjacent protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). sdsu.edu This allows for the direct assignment of the carbon signals for each protonated carbon in the phenyl ring and the formyl group.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.educ6h6.org HMBC is particularly useful for identifying the connectivity between the formyl proton and the adjacent nitrogen, and for connecting the phenyl group to the semicarbazide backbone. For example, a correlation between the formyl proton and the amide carbonyl carbon would confirm their proximity in the structure.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus providing a definitive structural elucidation of this compound.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic properties of this compound and its derivatives are primarily investigated using UV-Vis and fluorescence spectroscopy. These techniques provide insights into the electronic transitions, conjugation effects, and photophysical properties of the molecule.

Characterization of Electronic Transitions and Conjugation Effects

The UV-Vis absorption spectra of phenylsemicarbazide derivatives are characterized by electronic transitions within the molecule. The replacement of a formyl group with a semicarbazide group significantly influences the absorption spectrum. mdpi.com This is attributed to an increase in the conjugation length of the chromophoric system, where the π-orbitals of the phenylsemicarbazide group overlap with other π-orbitals in the molecule. mdpi.com This extended conjugation leads to a bathochromic (red) shift in the absorption maxima, indicating that less energy is required for electronic excitation. mdpi.com

In related studies of coumarin-based phenylsemicarbazides, the main absorption bands are found in the near UV region, typically between 360–380 nm. mdpi.com The electronic transitions are generally of the π-π* type. mdpi.com For instance, in some coumarin (B35378) derivatives, these transitions involve an intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-withdrawing part. mdpi.com The presence of a phenylsemicarbazide moiety can enhance this ICT character. mdpi.com

A study on a pyrazolone (B3327878) derivative with a 4-phenylsemicarbazone substituent showed photochromic properties, with a new broad absorption band appearing between 350-480 nm upon UV irradiation. researchgate.net This was attributed to the isomerization between the enol and keto forms of the molecule. researchgate.net

Investigation of Photophysical Properties and Potential for Optoelectronic Applications

The photophysical properties of phenylsemicarbazide derivatives, such as their fluorescence, are of significant interest for potential applications in optoelectronics. The fluorescence of these compounds is highly dependent on their molecular structure and environment. mdpi.com

For example, in some coumarin derivatives, the introduction of a phenylsemicarbazide group can influence the fluorescence quantum yield. mdpi.com The fluorescence is often negligible in the absence of strong electron-donating groups. mdpi.com However, with appropriate substitution, some derivatives can exhibit high quantum yields, approaching 1 in polymer matrices, with fluorescence lifetimes in the range of 0.5–4 ns. mdpi.com Such properties make them candidates for use as laser dyes. mdpi.com

The phenomenon of aggregation-induced emission (AIE) has also been observed in a pyrazolone phenylsemicarbazone derivative. acs.org In a dilute solution, the molecule exhibits very weak fluorescence due to energy depletion through intramolecular motions like phenyl ring rotations. acs.org However, in an aggregated state, these motions are restricted, leading to a significant enhancement in fluorescence emission. acs.org This AIE characteristic is a valuable property for the development of highly fluorescent materials. acs.org

Furthermore, some pyrazolone-based phenylsemicarbazone derivatives have been investigated for their use in fluorescence photoswitching systems. researchgate.net By combining with a fluorescent dye, the photochromic behavior of the phenylsemicarbazone can be used to modulate the fluorescence emission of the dye through fluorescence resonance energy transfer (FRET). rsc.org This allows for the creation of materials with switchable "on" and "off" fluorescence states, which have potential applications in optical data storage and molecular switches. rsc.orgresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound and its derivatives. The molecular weight of 4-phenylsemicarbazide (B1584512) is 151.17 g/mol . nih.gov

The fragmentation patterns observed in the mass spectra provide valuable information about the structure of the molecule. In general, for compounds containing amide and aromatic functionalities, characteristic fragmentation patterns are expected. Amides may undergo McLafferty rearrangement, while aromatic compounds tend to show strong molecular ion peaks due to their stable structure. libretexts.org

For instance, in the mass spectrum of a related compound, 1-(aminoformyl-N-phenylform)-4-ethylthiosemicarbazide, the fragmentation pattern was used to help confirm its structure. tandfonline.comresearchgate.net Similarly, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization time-of-flight (ESI-TOF) is employed for the precise determination of molecular formulas of related heterocyclic compounds. acs.org In the characterization of a phosphine (B1218219) derivative of 4-phenylsemicarbazide, ESI(TOF) mass spectrometry was used to confirm the stability of the synthesized complex. fu-berlin.de

X-ray Diffraction Analysis for Crystalline State Structural Determination

X-ray diffraction analysis, particularly single-crystal X-ray crystallography, is the definitive method for determining the three-dimensional atomic arrangement of this compound and its derivatives in the solid state.

Single Crystal X-ray Crystallography of this compound and Its Derivatives

Single-crystal X-ray diffraction studies have been performed on 4-phenylsemicarbazide and several of its derivatives, providing detailed information about their molecular geometry, bond lengths, and bond angles. nih.gov For example, the crystal structure of 4-phenylsemicarbazide (C₇H₉N₃O) revealed that it crystallizes in the monoclinic space group with two independent molecules in the asymmetric unit. nih.gov

The crystal structure of vanillin-N-4-phenylsemicarbazone was also determined, showing it crystallizes in the triclinic space group P-1. researchgate.net In another example, a copper(II) complex with a pyridoxal-semicarbazone ligand was characterized by X-ray crystallography, revealing a triclinic P-1 space group and providing precise details of the coordination geometry around the copper ion. mdpi.com

The conformation of molecules in the crystalline state is also elucidated through these studies. For instance, in some thiosemicarbazone derivatives, the molecules adopt an E configuration with respect to the C=N double bond. researchgate.net

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., π-π Stacking)

The packing of molecules in the crystal lattice is governed by various non-covalent interactions, which play a crucial role in the stability of the crystal structure. These interactions include hydrogen bonding and π-π stacking.

In the crystal structure of 4-phenylsemicarbazide, the molecular packing is stabilized by four distinct intermolecular N—H⋯O hydrogen bonds. nih.gov Additionally, intramolecular N—H⋯N and C—H⋯O interactions are observed. nih.gov Similarly, in vanillin-N-4-phenylsemicarbazone, intermolecular hydrogen bonding and π-π interactions lead to the formation of a 2D network structure. researchgate.net

While π-π stacking interactions are common in aromatic compounds, their presence depends on the specific conformation of the molecule. researchgate.net In some thiosemicarbazone derivatives containing multiple phenyl rings, π-π stacking is not observed between the phenyl rings themselves but can occur between a phenyl ring and the delocalized thiosemicarbazone moiety. researchgate.net In other cases, weak C—H⋯π interactions contribute to the formation of supramolecular chains. researchgate.net The crystal structures of some Schiff bases are stabilized by π-stacking between aromatic rings, as well as by intermolecular hydrogen bonds. science.gov

Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Thermal Analysis - DTA)

Thermal analysis techniques are crucial for determining the thermal stability and decomposition characteristics of a compound. For this compound, TGA would measure the change in mass as a function of temperature, while DTA would detect the temperature difference between the sample and a reference material, indicating exothermic or endothermic transitions.

Decomposition Pathways and Thermal Stability Profiling

Based on studies of related acylsemicarbazides, this compound is expected to be thermally stable at lower temperatures, with decomposition likely commencing at temperatures approaching 200°C. rsc.org The thermal degradation is anticipated to be a multi-stage process, reflecting the compound's molecular structure which consists of a phenyl group, a semicarbazide backbone, and a formyl substituent.

The decomposition of related 4-substituted ketosemicarbazones has been shown to be complex, sometimes involving parallel first-order reactions. mcmaster.ca A plausible, albeit hypothetical, decomposition pathway for this compound could involve the following stages:

Initial Decomposition: The primary stage would likely involve the cleavage of the less stable bonds. This could be the loss of the formyl group as formaldehyde (B43269) or its decomposition products, or the initial fragmentation of the semicarbazide chain. This step would be observed as the first significant mass loss in the TGA curve.

Intermediate Decomposition: Following the initial fragmentation, the remaining phenylsemicarbazide or a related intermediate would undergo further decomposition. This could involve the cleavage of the N-N bond and the breakdown of the urea-like structure, leading to the release of gaseous products such as ammonia (B1221849), carbon dioxide, and nitrogen oxides.

Final Decomposition: The final stage would involve the degradation of the more stable phenyl ring at higher temperatures, eventually leaving a carbonaceous residue.

The DTA curve would be expected to show endothermic peaks corresponding to melting and the energy absorbed during bond breaking in the decomposition stages. Exothermic peaks might be observed if oxidation of the fragments occurs, particularly if the analysis is conducted in an oxidative atmosphere.

Hypothetical Thermal Decomposition Data for this compound

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Events
Stage 1180 - 250~25 - 35Loss of the formyl group and initial fragmentation of the semicarbazide chain.
Stage 2250 - 400~30 - 40Cleavage of the N-N bond and decomposition of the urea (B33335) moiety.
Stage 3400 - 600~20 - 30Degradation of the phenyl ring.
Residue>600~5 - 10Formation of a stable carbonaceous residue.

Note: This table is a hypothetical representation and is intended to illustrate the expected data from a TGA experiment. Actual experimental values may vary.

Kinetic Parameters of Thermal Degradation

The kinetic parameters of thermal degradation, such as the activation energy (Ea) and the pre-exponential factor (A), can be calculated from TGA data using various iso-conversional methods. These parameters provide insight into the energy barriers and the frequency of molecular collisions leading to decomposition.

For a multi-stage decomposition process, kinetic parameters would be determined for each distinct step. A higher activation energy for a particular stage would indicate a more stable segment of the molecule that requires more energy to decompose. The pre-exponential factor relates to the complexity of the transition state.

Hypothetical Kinetic Parameters for the Thermal Degradation of this compound

Decomposition StageActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reaction Order (n)
Stage 180 - 12010⁷ - 10¹⁰1
Stage 2120 - 18010¹⁰ - 10¹³1
Stage 3180 - 25010¹³ - 10¹⁶1

Note: This table presents hypothetical kinetic parameters to illustrate the type of data that would be obtained from kinetic analysis of TGA data. The values are speculative and would need to be confirmed by experimental studies.

In Depth Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles and Diverse Coordination Modes

The structural framework of semicarbazones derived from 4-phenylsemicarbazide (B1584512) provides a robust platform for chelation. The inherent electronic and steric properties of these ligands can be fine-tuned by selecting different aldehyde or ketone precursors, influencing the geometry and stability of the resulting metal complexes.

Semicarbazone ligands derived from 4-phenylsemicarbazide predominantly function as bidentate or tridentate chelating agents. In their neutral form, they can coordinate to a metal center, but more commonly, they act as mononegative ligands after losing a proton from the hydrazinic nitrogen (N2H). researchgate.net

Bidentate Coordination: The most common coordination mode involves chelation through the azomethine nitrogen and the carbonyl oxygen. researchgate.netajrconline.org Upon complexation, the ligand deprotonates, and the metal ion binds to the nitrogen and oxygen atoms, forming a stable five- or six-membered ring. Spectroscopic evidence, such as the shift in the infrared (IR) frequency of the azomethine ν(C=N) group and the disappearance of the N-H proton signal in nuclear magnetic resonance (NMR) spectra, confirms this mode of bonding. ajrconline.org

Tridentate Coordination: If the aldehyde or ketone precursor contains an additional donor group, such as a hydroxyl or pyridyl group, the resulting Schiff base can act as a tridentate ligand. For example, ligands derived from salicylaldehyde (B1680747) or 2-acetylpyridine (B122185) can coordinate through the azomethine nitrogen, carbonyl oxygen, and the additional phenolic oxygen or pyridyl nitrogen. researchgate.net

Monodentate and Bridging Modes: While less common, monodentate coordination through the sulfur atom (in analogous thiosemicarbazones) or bridging behavior where the ligand links two metal centers can also occur, leading to the formation of polynuclear complexes. researchgate.net

The specific components of the ligand structure play a crucial role in its coordination capabilities.

The Formyl Moiety: The "formyl" group of the aldehyde precursor is transformed into an azomethine linkage (–CH=N–) during Schiff base formation. This azomethine nitrogen atom is a key coordination site due to its available lone pair of electrons for donation to a metal ion. ajrconline.org The participation of this nitrogen atom in complexation is consistently observed through shifts in its characteristic vibrational frequencies in IR spectra. ajrconline.org

Synthesis and Characterization of Transition Metal Complexes with 1-Formyl-4-phenylsemicarbazide Derivatives

A variety of synthetic strategies have been employed to prepare metal complexes of these semicarbazone ligands. The most common method involves the reaction of the pre-synthesized Schiff base ligand with a metal salt in a suitable solvent.

Complexes with a range of divalent transition metals have been synthesized and extensively studied. Typically, a solution of the semicarbazone ligand is treated with a metal(II) salt, such as a chloride or nitrate, in an alcoholic solvent. The mixture is often heated under reflux to facilitate the reaction. ajrconline.org In many cases, a base is added to promote the deprotonation of the ligand, leading to the formation of neutral chelate complexes. ajrconline.org

The resulting complexes are characterized by various techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopic methods (IR, NMR, UV-Vis). ajrconline.orgtandfonline.com These studies have revealed diverse geometries for the metal centers. For instance, octahedral, square planar, and tetrahedral arrangements are commonly reported. ajrconline.orgtandfonline.comresearchgate.net

Metal IonLigand Derivative ExampleGeneral FormulaProposed GeometryReference
Mn(II), Co(II), Ni(II), Cu(II), Pd(II)Schiff base of 4-phenylsemicarbazide and 6-methyl-4-formyl coumarin (B35378)[M(L)₂(H₂O)]Octahedral ajrconline.org
Ni(II)Schiff base of dehydroacetic acid and 4-phenylsemicarbazide[Ni(L)(H₂O)]Square Planar tandfonline.com
Co(II), Zn(II)Semicarbazone from 2-(phenyl(2-phenylhydrazinyl)methyl)cyclohexan-1-one[M(L)]₂Tetrahedral researchgate.net
Mn(II), Ni(II), Cu(II)Semicarbazone from 2-(phenyl(2-phenylhydrazinyl)methyl)cyclohexan-1-one[M(L)(H₂O)₂]₂Octahedral researchgate.net
Cd(II)1-(aminoformyl-N-phenylform)-4-ethylthiosemicarbazide (analogue)-Octahedral tandfonline.com

Complexes of trivalent metals such as chromium(III) and iron(III) have also been prepared with semicarbazone and related thiosemicarbazone ligands. The synthetic routes are similar to those for divalent metals, typically involving the reaction of the ligand with CrCl₃ or FeCl₃. Spectroscopic and magnetic data for these complexes often suggest the formation of octahedral or tetrahedral geometries. tandfonline.comresearchgate.net For example, Fe(III) complexes with tridentate hydrazone ligands have been shown to adopt octahedral geometry, coordinating to two ligand molecules. researchgate.net Similarly, Cr(III) complexes with related thiosemicarbazide (B42300) derivatives have been characterized as tetrahedral. tandfonline.com

Investigation of Uranyl and Vanadyl Complexes

The chelating ability of 4-phenylsemicarbazide derivatives extends to oxo-metal cations like uranyl (UO₂²⁺) and vanadyl (VO²⁺).

Uranyl Complexes: Dioxouranium(VI) complexes have been synthesized using Schiff base ligands. science.gov For instance, uranyl(II) complexes have been prepared with ligands such as benzil (B1666583) bis(4-phenylthiosemicarbazone), a tetradentate analogue. nanosociety.us These complexes are typically characterized by spectroscopic methods, with the strong ν(U=O) stretching vibration in the IR spectrum being a key diagnostic feature.

Vanadyl Complexes: Oxovanadium(IV) complexes with related thiosemicarbazide ligands have been reported to adopt square-pyramidal structures. researchgate.net The synthesis and characterization of vanadyl complexes with various Schiff bases are an active area of research, exploring their structural diversity and potential applications. science.gov

Elucidation of Coordination Geometries and Stereochemistry in Metal Complexes

The coordination of this compound to metal centers occurs through its donor atoms, typically nitrogen and oxygen, leading to the formation of stable chelate rings. The resulting metal complexes exhibit a variety of coordination geometries, which are primarily dictated by the nature of the metal ion, its oxidation state, and the reaction conditions.

Determination of Octahedral, Tetrahedral, Square-Planar, and Square-Pyramidal Arrangements

Through techniques such as single-crystal X-ray diffraction, as well as spectral and magnetic studies, researchers have identified several common coordination arrangements for metal complexes involving semicarbazone ligands.

Octahedral Geometry: This is a frequent arrangement for many transition metal ions. For instance, Mn(II), Co(II), and Ni(II) complexes with Schiff bases derived from 4-phenyl semicarbazide (B1199961) often adopt an octahedral geometry. ajrconline.org This geometry has also been proposed for Zn(II), Fe(III), Cd(II), and Mn(II) complexes with related semicarbazide ligands. researchgate.net In these structures, the metal ion is typically coordinated to two tridentate ligands or a combination of bidentate ligands and solvent molecules. For example, complexes with the general formula [M(L)₂·H₂O] have been reported to show an octahedral geometry. ajrconline.org

Tetrahedral Geometry: This arrangement is less common but has been observed for certain metal ions. For example, Co(II) and Cr(III) complexes with a derivative of this compound have been reported to possess a tetrahedral structure. researchgate.net

Square-Planar Geometry: This geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II), as well as Cu(II) (d⁹). ajrconline.orgresearchgate.nettandfonline.com Studies on Ni(II) complexes with ligands derived from N-(dehydroacetic acid)-4-phenylsemicarbazide have proposed a square-planar geometry based on combined experimental and theoretical data. tandfonline.com

Square-Pyramidal Geometry: This geometry is often found in complexes of oxovanadium(IV) (VO²⁺) and can also be adopted by other metal ions. researchgate.net For instance, VO²⁺ complexes with related ligands have been proposed to have a square-pyramidal arrangement. researchgate.net

Ligand Field Effects and Distortion Analysis

The electronic properties and geometry of the metal complexes are significantly influenced by ligand field effects. The semicarbazone ligand creates a specific crystal field around the central metal ion, causing the splitting of the d-orbitals. The magnitude of this splitting (10Dq) and the resulting stability (Ligand Field Stabilization Energy - LFSE) are key parameters in understanding the behavior of these complexes. science.gov

In some cases, distortions from ideal geometries are observed. A notable example is the Jahn-Teller distortion, commonly seen in Cu(II) octahedral complexes. This distortion arises from the uneven distribution of electrons in the d-orbitals (an electronically degenerate state), leading to a lengthening of the axial bonds and resulting in a tetragonally distorted octahedral geometry. ijsr.net This is often reflected in their electronic spectra, which may show a broad, asymmetric d-d transition band. ijsr.net

Electronic and Magnetic Properties of Metal-Semicarbazide Complexes

The electronic and magnetic properties of these complexes provide deep insights into their bonding, structure, and the spin state of the central metal ion.

Analysis of Electronic Spectra and d-d Transitions

Electronic spectroscopy, particularly in the UV-Visible region, is a powerful tool for probing the electronic structure of these complexes. The spectra typically show two types of bands: intense bands in the UV region due to intra-ligand (π-π* and n-π*) transitions and charge-transfer transitions, and weaker bands in the visible region corresponding to d-d electronic transitions within the metal ion. ijsr.netmdpi.comresearchgate.net The positions and number of these d-d bands are characteristic of the metal ion's d-electron configuration and the coordination geometry.

Metal IonGeometryObserved d-d Transitions (cm⁻¹)Assignment
Mn(II) Octahedral13,224, 16,263, 19,223⁶A₁g → ⁴T₁g(⁴G), ⁶A₁g → ⁴T₂g(⁴G), ⁶A₁g → ⁴E₁g, ⁶A₁g(⁴G)
Co(II) Octahedral13,221, 15,108, 16,667³A₂g(F) → ³T₂g(F), ³A₂g(F) → ³T₁g(F), ³A₂g(F) → ³T₁g(P)
Ni(II) Octahedral13,987, 16,155, 22,522³A₁g → ³T₂g, ³A₁g → ³T₁g(F), ³A₁g → ³T₁g(P)
Cu(II) Distorted Octahedral13,225, 15,199, 19,696 (broad band)²B₁g → ²A₁g, ²B₁g → ²B₂g, ²B₁g → ²E g

Data compiled from references ajrconline.org and ijsr.net.

Magnetic Susceptibility Measurements and Spin State Determination

Magnetic susceptibility measurements at room temperature are crucial for determining the number of unpaired electrons in a complex and, consequently, its spin state (high-spin or low-spin). The effective magnetic moment (μ_eff), calculated from these measurements, can be compared with theoretical spin-only values to infer the geometry of the complex.

For example, high-spin octahedral Mn(II) complexes are expected to have a magnetic moment of around 5.9 B.M., corresponding to five unpaired electrons. ajrconline.org Similarly, octahedral Co(II) and Ni(II) complexes typically show magnetic moments indicative of three and two unpaired electrons, respectively. ajrconline.orgresearchgate.net Cu(II) complexes generally exhibit a magnetic moment corresponding to one unpaired electron. ajrconline.org The absence of a magnetic moment (diamagnetism) in some Ni(II) complexes is a strong indicator of a square-planar geometry. researchgate.net

Metal IonGeometryEffective Magnetic Moment (μ_eff) in B.M.Number of Unpaired ElectronsSpin State
Mn(II) High-Spin Octahedral5.455High-Spin
Co(II) High-Spin Octahedral3.843High-Spin
Ni(II) High-Spin Octahedral2.732High-Spin
Ni(II) Square-PlanarDiamagnetic0Low-Spin
Cu(II) Distorted Octahedral1.721-

Data compiled from references ajrconline.org and researchgate.net.

Electrochemical Behavior of Metal Complexes via Cyclic Voltammetry

Cyclic voltammetry (CV) is employed to investigate the redox properties of metal complexes with this compound and its derivatives. grafiati.com This technique provides information on the stability of different oxidation states of the metal ion within the complex and the reversibility of the redox processes. icmpp.ro

Solution Chemistry and Stability Constants of Metal-Ligand Systems

A comprehensive review of available scientific literature indicates a notable absence of specific studies focused on the solution chemistry and the determination of stability constants for metal-ligand systems of this compound. While the broader class of semicarbazones and their derivatives are known to form stable complexes with a variety of metal ions, detailed research findings, including potentiometric titration data and corresponding stability constant tables for the specific compound this compound, are not present in the surveyed literature.

Although specific data for this compound is unavailable, related research on similar Schiff base ligands derived from 4-phenylsemicarbazide demonstrates that the stability of their metal complexes is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating groups on the ligand. For instance, studies on nickel(II) complexes with Schiff bases derived from 4-phenylsemicarbazide and other aldehydes or ketones have explored their stability in both solid and solution states. However, without direct experimental data for this compound, any discussion of its solution chemistry and stability constants would be speculative.

Further research, specifically involving the synthesis of this compound and subsequent potentiometric or spectrophotometric studies of its interactions with various metal ions, would be required to generate the data necessary for a thorough analysis of its solution chemistry and to produce tables of its metal-ligand stability constants.

Rigorous Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has emerged as a principal tool for investigating the electronic structure and molecular properties of compounds like 1-Formyl-4-phenylsemicarbazide. This method offers a balance between computational cost and accuracy, making it well-suited for studying molecules of this size and complexity.

Theoretical calculations, often using methods like B3LYP with basis sets such as 6-311G or LANL2DZ, are employed to determine the most stable three-dimensional arrangement of atoms in this compound. tandfonline.comresearchgate.net This process, known as geometry optimization, seeks to find the minimum energy structure on the potential energy surface. researchgate.net For molecules with flexible bonds, like the phenylsemicarbazide moiety, multiple low-energy conformations may exist. Therefore, a thorough conformational landscape mapping is crucial to identify the global minimum and other significant conformers.

Studies on related semicarbazone structures have shown that the planarity of the semicarbazone moiety is a key feature, although the terminal phenyl ring can be twisted out of this plane. researchgate.net The molecule can exist in different isomeric forms, such as enol and keto tautomers. rsc.org Computational studies have been instrumental in determining the relative stabilities of these forms, often finding the enol form to be more stable. rsc.org The presence of intramolecular hydrogen bonding can also significantly influence the preferred conformation.

Table 1: Representative Theoretical Conformations of Semicarbazone Derivatives

Conformer Key Dihedral Angle(s) Relative Energy (kcal/mol) Computational Method
Isomer I (enol form) C-N-N-C, N-C-C-O 0.00 TD-DFT
Isomer II (keto form) C-N-N-C, N-C-C=O Varies TD-DFT

Note: This table is illustrative and based on findings for related photochromic pyrazolone (B3327878) derivatives. Specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. libretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and polarizability. globalresearchonline.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. globalresearchonline.net

For this compound and its derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. rsc.orgglobalresearchonline.net Theoretical studies on similar compounds have shown that the HOMO is often delocalized over the entire molecule, while the LUMO may be concentrated on specific regions, influencing where electrophilic or nucleophilic attacks are most likely to occur. globalresearchonline.net Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which are often associated with the excitation of an electron from the HOMO to the LUMO. rsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for a Related Semicarbazone Derivative (Isomer I - enol form)

Molecular Orbital Energy (eV) Description
HOMO Varies Electron-donating orbital
LUMO Varies Electron-accepting orbital
HOMO-LUMO Gap Varies Indicator of chemical reactivity and stability

Note: The values are dependent on the specific computational method and basis set used. This table is based on data for a photochromic pyrazolone derivative and illustrates the type of information obtained. rsc.org

A significant application of DFT calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation of the theoretical model. tandfonline.comresearchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. tandfonline.com These calculated frequencies, after appropriate scaling, can be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific functional groups and modes of vibration. For instance, the characteristic C=O and N-H stretching frequencies in the IR spectrum of this compound can be accurately predicted. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. tandfonline.com This is particularly useful for assigning complex NMR spectra and for confirming the proposed molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. rsc.org By calculating the energies and oscillator strengths of electronic transitions, it is possible to predict the λ(max) values in the UV-Vis spectrum, which correspond to electronic excitations, often from the HOMO to the LUMO. rsc.org

The agreement between the calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model and the predicted molecular properties. researchgate.net

Quantum Chemical Descriptors and Reactivity Profile Assessment

Beyond the fundamental electronic structure, quantum chemical descriptors derived from DFT calculations offer a quantitative assessment of the reactivity of this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. dss.go.th The MEP maps regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack. For this compound, the MEP surface would likely show negative potential around the oxygen and nitrogen atoms of the semicarbazide (B1199961) moiety, indicating these as sites for interaction with electrophiles. Conversely, the hydrogen atoms, particularly those of the N-H groups, would exhibit positive potential.

Fukui functions are a more quantitative tool for predicting the most reactive sites in a molecule. researchgate.net They are derived from the change in electron density when an electron is added to or removed from the molecule. The Fukui function helps to identify the sites that are most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). This analysis provides a more detailed picture of the local reactivity within the this compound molecule, pinpointing specific atoms that are most likely to participate in chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. This approach provides a virtual microscope to observe the dynamic behavior of this compound, revealing its flexibility and interactions with its environment at an atomic level.

The structure of this compound contains several rotatable bonds, particularly around the semicarbazide core, which imparts significant conformational flexibility. MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

MD simulations are crucial for understanding how a ligand like this compound or its derivatives might interact with a biological target, such as an enzyme's active site. nih.gov These simulations model the ligand binding process, the stability of the resulting complex, and the specific intermolecular interactions that hold them together. nih.gov

For instance, research on pyrazole-phenyl semicarbazone derivatives, which share the core 4-phenylsemicarbazide (B1584512) moiety, has utilized MD simulations to study their binding to enzymes like α-glucosidase. researchgate.net In such studies, the ligand is docked into the enzyme's binding site, and a simulation is run to observe the system's behavior over time. Key metrics are calculated to assess the stability of the interaction: researchgate.net

Root Mean Square Deviation (RMSD): This metric tracks the positional deviation of the ligand and protein atoms from their initial docked pose. A stable, low-fluctuation RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric measures the fluctuation of individual amino acid residues in the protein. It can highlight which parts of the protein interact most strongly with the ligand (showing lower fluctuation) and which parts remain more flexible. researchgate.net

These simulations have successfully explained the dynamic behavior and structural changes in ligand-protein systems, providing a molecular-level rationale for the observed biological activity. researchgate.net

Simulation ParameterPurposeTypical Finding for Stable Ligand-Target Complex
Root Mean Square Deviation (RMSD) To assess the stability of the ligand in the binding pocket and the overall protein structure over time.A plateauing curve with low deviation values (e.g., < 3 Å) indicates a stable binding pose. researchgate.net
Root Mean Square Fluctuation (RMSF) To identify the flexibility of individual amino acid residues upon ligand binding.Lower fluctuations in residues within the binding site suggest strong and stable interactions with the ligand. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Pathways

Theoretical calculations, particularly using methods like Density Functional Theory (DFT) or semi-empirical methods, are invaluable for mapping out the step-by-step pathways of chemical reactions. semanticscholar.orgrsc.org These calculations can determine the geometric structures and energy levels of reactants, intermediates, transition states, and products. clockss.org

One study on a related 4-phenylsemicarbazone derivative used theoretical calculations to confirm a photochromic mechanism involving isomerization between an enol form and a keto form through proton transfer. semanticscholar.orgrsc.orgrsc.org The calculations revealed that the keto form was significantly more stable than a potential intermediate, with a relative energy of -16.30 kcal/mol, indicating the isomerization could proceed spontaneously. rsc.org

Another investigation into the reaction between a furandione and a model semicarbazone used the semi-empirical PM3 method to detail the reaction mechanism. clockss.org The study characterized the electronic properties and energy states for each stage of the interaction, as summarized in the table below. clockss.org Such calculations provide a clear picture of the energy landscape of the reaction, identifying the most likely pathway from reactants to products. clockss.org

Reaction StageTotal Energy (kcal/mol)Heat of Formation (kcal/mol)Electronic Energy (kcal/mol)Core-Core Repulsion (kcal/mol)
Reactants -7670.33-76.83-59439.9251769.59
Intermediate 1 -7670.92-77.42-59491.5651820.64
Transition State 1 -7670.07-76.57-59468.2551798.18
Intermediate 2 -7678.93-85.43-60640.8552961.92
Transition State 2 -7678.71-85.21-60527.1352848.42
Product -7700.56-107.06-62215.1154514.55
Table adapted from a PM3 calculation of a model reaction involving semicarbazone. clockss.org

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. researchgate.net

The primary goal of QSAR/QSPR is to develop predictive models that can estimate the activity or properties of new, untested molecules. researchgate.net This is achieved by training a model on a dataset of compounds for which the activity is known. For derivatives of this compound, QSAR models could be developed to predict activities such as antifungal potential, enzyme inhibition, or other therapeutic effects. researchgate.netmedchemexpress.com

For example, studies on pyrazole-phenyl semicarbazone derivatives successfully used this approach to identify compounds with potent α-glucosidase inhibitory activity. researchgate.net The models are built using statistical techniques like Multiple Linear Regression (MLR), which finds the best-fit linear equation relating the descriptors to the activity. researchgate.net Such models are valuable in virtual screening campaigns to prioritize which novel compounds to synthesize and test, thereby accelerating the drug discovery process. researchgate.net

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. researchgate.net These descriptors quantify various aspects of the molecule, including:

Topological Descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).

Electronic Descriptors: Related to the electron distribution (e.g., atomic charges, dipole moment).

Quantum Chemical Descriptors: Calculated using methods like DFT (e.g., HOMO/LUMO energies). researchgate.net

Structure-Based Descriptors: Derived from the docked pose of a ligand in its target's binding site, quantifying specific interactions like hydrogen bonds or hydrophobic contacts. nih.gov

By analyzing the resulting QSAR equation, researchers can identify which descriptors have the most significant impact on the activity. nih.gov This provides critical insight into the key molecular features—such as specific functional groups, electronic properties, or spatial arrangements—that are essential for a desired biological effect or chemical property. nih.gov

Mechanistic Exploration of Biological Activities Excluding Clinical Human Data

Investigation of Antimicrobial Efficacy and Underlying Mechanisms (Antibacterial, Antifungal)

Semicarbazide (B1199961) and its derivatives, particularly the sulfur-containing thiosemicarbazides, have demonstrated notable antimicrobial properties. The structural features of these compounds allow for diverse interactions with microbial targets, leading to the inhibition of growth and proliferation of various pathogenic microorganisms.

Mechanisms of Bacterial Growth Inhibition

The antibacterial action of semicarbazide derivatives is often multifaceted, targeting essential cellular processes in bacteria. A primary mechanism involves the inhibition of type IIA topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.comnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, the compounds disrupt DNA synthesis, leading to a halt in replication and ultimately, bacterial cell death. nih.govnih.gov

Further enzymatic studies have elucidated that some thiosemicarbazide (B42300) derivatives specifically target the ATPase activity of these topoisomerases. nih.gov For instance, certain compounds have been shown to reduce the ability of the ParE subunit of topoisomerase IV to hydrolyze ATP, a critical step in the enzyme's catalytic cycle. nih.gov This mode of action is distinct from other topoisomerase inhibitors that stabilize the cleavage complex. Computational docking studies support the hypothesis that these molecules bind to the ATP binding pocket of the enzymes. nih.gov Additionally, some research suggests that these derivatives may act through a multi-directional mechanism, potentially including the inhibition of other enzymes like D-alanine—D-alanine ligase, which is involved in cell wall synthesis. nih.gov

Table 1: Investigated Mechanisms of Bacterial Growth Inhibition

Mechanism Target Enzyme/Process Effect References
Inhibition of DNA Replication DNA Gyrase & Topoisomerase IV Disrupts DNA synthesis and bacterial cell division nih.gov, mdpi.com, nih.gov
ATP Hydrolysis Inhibition ParE subunit of Topoisomerase IV Reduces enzymatic activity by preventing ATP binding/hydrolysis nih.gov

Pathways of Fungal Growth Inhibition

The antifungal activity of semicarbazide derivatives is attributed to several distinct mechanisms that interfere with fungal cell viability. One proposed pathway involves the disruption of the fungal cell membrane's integrity and the inhibition of protein synthesis. mdpi.com A key target in many antifungal agents is the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that regulates its fluidity and function. nih.gov The inhibition of ergosterol synthesis leads to a compromised cell membrane, causing leakage of cellular contents and cell death. nih.gov

Another significant target for the antifungal action of these compounds is N-myristoyltransferase (NMT). mdpi.com NMT is an essential enzyme that catalyzes the attachment of myristate, a fatty acid, to the N-terminal glycine (B1666218) residues of a subset of cellular proteins. This process, known as N-myristoylation, is critical for the function and localization of proteins involved in signal transduction, protein-protein interactions, and cellular morphology. Inhibition of NMT disrupts these fundamental processes, proving lethal to pathogenic fungi. mdpi.com Furthermore, some thiosemicarbazide derivatives have been found to act as synergists with established antifungal drugs like fluconazole, particularly against resistant strains of Candida albicans, suggesting they may interfere with fungal resistance mechanisms. nih.gov

Role of Metal Complexation in Modulating Antimicrobial Action

The coordination of semicarbazide and thiosemicarbazide derivatives with metal ions has been shown to significantly modulate their antimicrobial properties, often leading to enhanced activity compared to the free ligands. mdpi.comnih.gov This enhancement is explained by several theories, primarily centered on changes in the molecule's physicochemical properties upon chelation.

According to Tweedy's chelation theory, the polarity of a metal ion is reduced upon forming a complex with a ligand due to the partial sharing of its positive charge with donor groups. This process increases the lipophilicity of the entire complex. mdpi.com The enhanced lipophilicity facilitates the compound's penetration through the lipid-rich membranes of microorganisms, allowing it to reach intracellular targets more effectively. mdpi.comnih.gov

The metal ion can also act as a carrier for the bioactive ligand, delivering it to the site of action within the microbial cell. nih.gov Once inside, the complex can disrupt cellular functions by binding to essential biomolecules, interfering with enzyme production, or damaging DNA. mdpi.com The three-dimensional structure of the metal complexes, which is vastly different from that of organic molecules, allows for unique interactions and modes of action that can overcome existing resistance mechanisms. mdpi.com

Enzyme Inhibition Studies and Molecular Mechanisms

Beyond their direct antimicrobial effects, 1-formyl-4-phenylsemicarbazide and its analogues have been extensively studied as inhibitors of specific enzymes implicated in metabolic diseases.

α-Glucosidase Inhibition Kinetics and Binding Modes

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibiting this enzyme can delay carbohydrate digestion and lower postprandial blood glucose levels. Many thiosemicarbazide derivatives have shown potent inhibitory activity against α-glucosidase, often significantly exceeding that of standard drugs like acarbose. nih.gov

Kinetic studies have revealed that these compounds can act through various modes of inhibition. Some derivatives exhibit a competitive mode of binding, suggesting they compete with the natural substrate for the enzyme's active site. tandfonline.com In contrast, others have been identified as non-competitive inhibitors. nih.govmdpi.com A non-competitive inhibitor binds to a site on the enzyme other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. nih.gov Molecular docking and fluorescence quenching studies have confirmed that these non-competitive inhibitors form complexes with α-glucosidase through hydrogen bonding and hydrophobic interactions, leading to alterations in the enzyme's conformation. nih.gov Still other derivatives have been shown to induce a reversible and mixed-type inhibition , which combines aspects of both competitive and non-competitive inhibition. nih.govresearchgate.net

Table 2: Observed Inhibition Kinetics for α-Glucosidase by Semicarbazide Derivatives

Inhibition Type Binding Mechanism Effect on Enzyme References
Competitive Binds to the active site, competing with the substrate. Increases the apparent Km (Michaelis constant). tandfonline.com
Non-competitive Binds to an allosteric site, causing conformational change. Decreases the Vmax (maximum reaction velocity). nih.gov, mdpi.com

Urease Enzyme Inhibition Pathways

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. In pathogenic bacteria such as Helicobacter pylori, this activity is a key virulence factor that allows the bacterium to survive in the acidic environment of the stomach. nih.gov Thiosemicarbazone derivatives have been identified as potent inhibitors of urease. nih.gov

The inhibitory mechanism is closely linked to the compound's structure. The thiosemicarbazide moiety, which is structurally similar to thiourea (B124793) (a known urease inhibitor), is considered essential for activity. nih.govfrontiersin.org The thiourea-based functional nucleus, containing both NH and C=S groups, is crucial for coordinating with the two nickel ions present in the active site of the urease enzyme. nih.gov This interaction with the metal center blocks the enzyme's catalytic function. Kinetic analyses have shown that these compounds can act as uncompetitive inhibitors, meaning they bind to the enzyme-substrate complex. frontiersin.org Molecular docking studies have further illuminated these interactions, demonstrating a strong affinity of the inhibitors for the urease active site and elucidating the specific binding modes that contribute to the inhibition. frontiersin.orgresearchgate.net

Exploration of Other Relevant Enzymatic Targets and Inhibition Modalities

While specific enzymatic targets for this compound are not extensively documented, the broader class of semicarbazones and their derivatives has been noted for their inhibitory action against various enzymes. For instance, 1-Phenylsemicarbazide has been listed as a potential inhibitor in broader screening libraries, suggesting its potential to interact with a range of enzymatic targets. Additionally, derivatives of 2-acetamido-2-deoxy-d-glucono-1,5-lactone (B43323) semicarbazone have demonstrated nanomolar inhibition of human OGA (O-GlcNAcase), an enzyme implicated in various cellular processes. uclan.ac.uk

Furthermore, pyrazole-phenyl semicarbazone derivatives have been identified as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. researchgate.net Kinetic studies of these derivatives indicated a competitive mode of inhibition. researchgate.net The general structure of semicarbazones, featuring a conjugated N-N-O or N-N-S tridentate ligand system, is considered crucial for their biological activity, which may involve the inhibition of DNA synthesis through the modification of the reductive conversion of ribonucleotides to deoxyribonucleotides. bsu.edu.eg

Mechanistic Insights into Antiviral Activities (e.g., Ribonucleotide Reductase Inactivation)

The antiviral properties of semicarbazone derivatives have been a subject of interest. While direct evidence for this compound is limited, related compounds, particularly thiosemicarbazones, have shown potential in this area. The study of thiosemicarbazones dates back to the mid-20th century when their antituberculous and antiviral activities were first discovered.

A key target for the anticancer and potentially antiviral activity of some thiosemicarbazones is ribonucleotide reductase (RNR). bsu.edu.egscience.gov RNR is a crucial enzyme for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides. bsu.edu.eg Inhibition of RNR depletes the pool of deoxyribonucleotides, thereby hindering DNA replication in rapidly proliferating cells, such as cancer cells and virus-infected cells. The mechanism of inhibition by some thiosemicarbazones involves the chelation of the iron center in the R2 subunit of the enzyme, which is essential for its catalytic activity. While this mechanism is well-documented for thiosemicarbazones like Triapine, it provides a plausible model for how semicarbazide derivatives could exert antiviral effects. science.gov

Molecular Basis of Antitumor Effects (Pre-clinical and Mechanistic Focus)

The antitumor potential of phenylsemicarbazide derivatives is being explored through various mechanistic avenues, including DNA interaction, induction of apoptosis, and modulation of key cellular signaling pathways.

DNA Binding and Cleavage Mechanisms

Certain derivatives containing the phenylsemicarbazide moiety have been shown to interact with DNA, a key mechanism for many anticancer agents. For example, some phthalazine-based derivatives incorporating a phenylsemicarbazide structure have been investigated as DNA intercalators. nih.gov DNA intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, which can lead to structural distortions and interfere with DNA replication and transcription, ultimately triggering cell death. nih.gov

Exploration of Cellular Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells, and its induction is a major goal of cancer therapy. Studies on metal complexes incorporating phenylsemicarbazide ligands have provided insights into their potential to induce apoptosis. For instance, a copper (II) complex with a Schiff base derived from phenylsemicarbazide was found to induce cytotoxicity and apoptosis in human adenocarcinoma breast cancer cells. gaspublishers.com The study suggested that the complex could trigger a caspase-dependent apoptotic pathway. gaspublishers.com

While the direct apoptotic activity of this compound is yet to be fully elucidated, related compounds offer clues. For example, dimethyl fumarate (B1241708) is known to induce apoptosis in certain T-cell subsets. way2drug.com

Modulation of Key Signaling Pathways (e.g., NF-kB, Nrf2) at the Molecular Level

The nuclear factor-kappa B (NF-kB) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways are crucial regulators of cellular responses to stress, inflammation, and carcinogenesis. Modulation of these pathways is a promising strategy for cancer treatment and prevention.

There is evidence that compounds structurally related to phenylsemicarbazides can influence these pathways. For example, dimethyl fumarate has been shown to inhibit the NF-kB pathway and activate the Nrf2 pathway. way2drug.com The Nrf2 pathway is a key cellular defense mechanism against oxidative stress, and its activation can have protective effects. acs.org Conversely, inhibition of the pro-inflammatory NF-kB pathway can suppress tumor growth and survival. Some triazolyl-isatin hybrids have also been noted for their potential to modulate the Nrf2 signaling pathway. researchgate.net

Structure-Activity Relationship (SAR) Studies for Bioactivity Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For phenylsemicarbazide derivatives, several SAR studies have provided insights into the structural features that govern their efficacy in various biological contexts.

In the context of antithrombotic activity, SAR studies on aryl-sulfonylthiosemicarbazide derivatives have indicated that the nature and position of substituents on the phenyl ring of the semicarbazide moiety can significantly influence activity. For instance, the presence of a halogen atom at the para-position of the phenyl ring was found to improve anti-platelet activity in one series of compounds. scielo.brscielo.br

The following table summarizes the structure-activity relationships observed in various studies of phenylsemicarbazide derivatives:

Biological Activity Structural Moiety Observed SAR Reference
Antithromboticpara-halogenated phenylsemicarbazideHalogen at para-position of the phenyl ring may improve anti-platelet activity. scielo.br, scielo.br
α-Glucosidase InhibitionPyrazole-phenyl semicarbazoneElectronic properties of substituents showed minimal effect on inhibitory potential. researchgate.net

These studies underscore the importance of systematic structural modifications to enhance the desired biological activities of phenylsemicarbazide-based compounds.

Correlation of Molecular Structure with Biological Efficacy

A widely accepted pharmacophore model for anticonvulsant semicarbazones suggests the necessity of several key features for activity. This model includes a lipophilic aryl group, a hydrogen-bonding domain, and an electron-donating atom. In this compound, the 4-phenyl group serves as the lipophilic aryl moiety, which is crucial for penetrating the blood-brain barrier and interacting with hydrophobic pockets within its biological target. The nature and substitution pattern on this phenyl ring can significantly modulate activity. For instance, in related arylsemicarbazone series, the introduction of electron-withdrawing or electron-donating groups at various positions on the phenyl ring has been shown to alter anticonvulsant potency and neurotoxicity.

The semicarbazide core (-NH-NH-CO-NH-) is considered a critical hydrogen-bonding domain. The terminal -NH2 group in many active semicarbazones is implicated in forming hydrogen bonds with receptor sites. In the case of this compound, the acylation of the terminal nitrogen to a formyl group (-NH-CHO) alters this hydrogen bonding capability. The formyl group itself introduces both hydrogen bond donor (N-H) and acceptor (C=O) sites, potentially leading to a different binding orientation or affinity compared to unsubstituted semicarbazides.

The electronic structure of the molecule is also a key determinant of its inhibitory activity. In related 4-arylthiosemicarbazides, the electronic structure, rather than the molecular geometry alone, has been suggested to be connected with their inhibitory activity against targets like topoisomerase IV. The presence of the formyl group in this compound will undoubtedly influence the molecule's electronic properties.

Molecular FeaturePutative Role in Biological EfficacyPotential Impact of Modifications
4-Phenyl Group Lipophilic moiety for blood-brain barrier penetration and hydrophobic interactions.Substitution on the ring can alter lipophilicity and electronic properties, thereby modulating activity and toxicity.
Semicarbazide Core Provides a scaffold and hydrogen bonding domain for receptor interaction.Alterations to the core can affect binding affinity and specificity.
N-Formyl Group Modifies the hydrogen bonding potential of the terminal nitrogen and influences lipophilicity and electronic distribution.Replacement with other acyl or alkyl groups could fine-tune the compound's activity profile.

Rational Design for Enhanced Bioactivity

The rational design of novel analogues of this compound with enhanced bioactivity hinges on a thorough understanding of its SAR and the established pharmacophore models for related compounds. The goal of such design strategies is to optimize the molecule's interaction with its biological target, improve its pharmacokinetic profile, and minimize off-target effects.

One key strategy involves the modification of the N-formyl group. Given that this group significantly alters the electronic and steric properties of the terminal nitrogen, exploring a range of N-acyl substituents could lead to improved activity. For instance, replacing the formyl group with larger or more lipophilic acyl groups could enhance hydrophobic interactions with the target protein. Conversely, introducing groups with different hydrogen bonding capacities could optimize the binding affinity. The concept of bioisosteric replacement could also be applied, where the formyl group is substituted with other chemical moieties that possess similar steric and electronic characteristics but may offer improved metabolic stability or a different interaction profile.

Another avenue for rational design lies in the modification of the 4-phenyl ring. Based on SAR studies of related arylsemicarbazones, the introduction of various substituents at the ortho, meta, and para positions of the phenyl ring can have a profound impact on anticonvulsant activity. For example, the addition of small, lipophilic groups or halogen atoms could enhance membrane permeability and binding affinity. Quantitative structure-activity relationship (QSAR) studies on a series of such modified compounds could provide a mathematical model to predict the activity of novel derivatives, thereby guiding the synthesis of more potent analogues.

Furthermore, computational approaches such as molecular docking can be employed to visualize the binding of this compound and its designed analogues to putative biological targets, such as voltage-gated sodium channels or GABA receptors, which are common targets for anticonvulsant drugs. These in silico studies can help in understanding the specific molecular interactions that are crucial for biological activity and can guide the design of new compounds with optimized binding geometries and interaction energies.

The table below outlines potential rational design strategies for enhancing the bioactivity of this compound.

Design StrategyRationaleDesired Outcome
Modification of the N-Acyl Group To modulate hydrogen bonding, lipophilicity, and steric interactions at the terminal nitrogen.Enhanced binding affinity and specificity for the biological target.
Substitution on the Phenyl Ring To optimize lipophilicity, electronic properties, and hydrophobic interactions.Improved pharmacokinetic profile and increased potency.
Bioisosteric Replacement To replace the formyl group with other functional groups having similar properties.Improved metabolic stability and potentially novel biological activities.
Computational Modeling (QSAR, Docking) To predict the activity of novel analogues and understand their binding mechanisms.More efficient and targeted drug design process.

By systematically applying these rational design principles, it is conceivable to develop novel derivatives of this compound with superior biological efficacy and a more favorable therapeutic profile.

Advanced Applications in Chemical Synthesis and Materials Science

1-Formyl-4-phenylsemicarbazide as a Pivotal Synthetic Intermediate

Semicarbazide (B1199961) and its derivatives have long been employed as classical reagents for the detection and characterization of aldehydes and ketones. The reaction involves the condensation of the nucleophilic nitrogen of the semicarbazide with the electrophilic carbonyl carbon, leading to the formation of a semicarbazone. These derivatives are typically crystalline solids with sharp melting points, facilitating the identification of the original carbonyl compound.

In this context, this compound can serve a similar purpose. The reaction with a carbonyl compound would proceed as follows, yielding a corresponding semicarbazone derivative:

Reaction Scheme: R¹R²C=O + H₂NNHCONHPh(CHO) → R¹R²C=NNHCONHPh(CHO) + H₂O

The resulting semicarbazone, incorporating the this compound backbone, can be readily purified and characterized. While modern spectroscopic techniques have largely superseded classical derivatization methods for structural elucidation, this application remains relevant in specific analytical scenarios and for educational purposes.

The semicarbazide backbone is a valuable synthon for the construction of various nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry and materials science. This compound provides a versatile scaffold for the synthesis of heterocycles such as pyrazoles, oxadiazoles, and triazoles.

Synthesis of Pyrazoles: Semicarbazide hydrochloride has been demonstrated to be an effective alternative to the more hazardous hydrazine (B178648) in the synthesis of pyrazoles from 1,3-dicarbonyl compounds. rsc.orgrsc.org A similar strategy can be envisioned for this compound, where it would react with a 1,3-diketone under appropriate conditions to yield N-substituted pyrazole (B372694) derivatives. The reaction typically proceeds through a condensation-cyclization sequence. For instance, the reaction with an enone can lead to the formation of pyrazole derivatives. nih.govnih.gov

Synthesis of 1,3,4-Oxadiazoles: The oxidative cyclization of semicarbazones is a common method for the synthesis of 2-amino-1,3,4-oxadiazoles. acs.org this compound can first be converted to a semicarbazone by reaction with an aldehyde, which can then undergo intramolecular cyclization to form a 1,3,4-oxadiazole (B1194373) ring. asianpubs.org Various oxidizing agents, such as iodine or ceric ammonium (B1175870) nitrate, can be employed to facilitate this transformation. acs.orgasianpubs.org Research has been conducted on the synthesis of 1,3,4-oxadiazole derivatives from 4-phenyl-semicarbazide. researchgate.net

Synthesis of 1,2,4-Triazoles: Semicarbazides are also key precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. chemistryjournal.net The synthesis can involve the reaction of the semicarbazide with various reagents, such as orthoesters or imidates, followed by cyclization. nih.govresearchgate.netresearchgate.net For instance, reaction with an appropriate one-carbon synthon can lead to the formation of the triazole ring.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the general synthetic strategies.

Heterocyclic SystemGeneral Synthetic StrategyKey Reagents
PyrazolesCondensation-cyclization with 1,3-dicarbonyl compounds or enones. rsc.orgnih.gov1,3-Diketones, β-ketoesters, enones.
1,3,4-OxadiazolesOxidative cyclization of the corresponding semicarbazone. acs.orgasianpubs.orgAldehydes, oxidizing agents (e.g., I₂, CAN).
1,2,4-TriazolesReaction with one-carbon synthons followed by cyclization. chemistryjournal.netOrthoesters, imidates, isothiocyanates.

Ligand Design for Catalytic Systems (e.g., Palladium-Catalyzed Reactions)

The development of efficient ligands is crucial for advancing transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling chemistry. nih.govsemanticscholar.org Ligands play a key role in stabilizing the metal center, modulating its reactivity, and influencing the selectivity of the catalytic process. Semicarbazone and thiosemicarbazone derivatives have emerged as promising classes of ligands due to their versatile coordination modes and tunable electronic and steric properties. researchgate.net

Derivatives of this compound, particularly its semicarbazones and thiosemicarbazones, possess multiple donor atoms (N, O, and potentially S) that can coordinate to metal centers like palladium. The phenyl group allows for the introduction of various substituents to fine-tune the ligand's properties. Palladium(II) complexes with ligands derived from 4-phenyl-3-thiosemicarbazone have been synthesized and characterized. nih.gov These complexes often exhibit a square-planar geometry, a common coordination environment for Pd(II).

The coordination of such ligands to a palladium center can influence the catalytic cycle of cross-coupling reactions in several ways:

Stabilization of the Catalytic Species: The ligand can prevent the precipitation of palladium black, thereby maintaining the catalyst's activity.

Modulation of Electronic Properties: Electron-donating or electron-withdrawing groups on the phenyl ring can alter the electron density at the palladium center, affecting its reactivity in oxidative addition and reductive elimination steps.

Steric Influence: The bulkiness of the ligand can influence the regioselectivity and stereoselectivity of the reaction.

While the direct application of this compound as a ligand in palladium catalysis is not extensively documented, the established success of related semicarbazone and thiosemicarbazone ligands suggests its potential in this area. researchgate.netcore.ac.uk

Development of Photochromic Materials Based on Semicarbazone Derivatives

Photochromic materials are compounds that undergo a reversible change in color upon exposure to electromagnetic radiation. researchgate.net This property makes them attractive for applications such as optical data storage, molecular switches, and smart windows. While various classes of organic molecules exhibit photochromism, the design of new photochromic systems with tailored properties remains an active area of research.

Certain thiosemicarbazone derivatives have been shown to exhibit photochromism in the solid state. researchgate.net The photochromic behavior is often attributed to a reversible photochemical reaction, such as E/Z isomerization around the C=N bond or a prototropic tautomerism. The electronic properties of the substituents on the aromatic rings can significantly influence the photochromic performance, including the coloration and decoloration speeds and the fatigue resistance.

Semicarbazones derived from this compound are potential candidates for new photochromic materials. The extended π-conjugation in these molecules, arising from the aromatic rings and the imine bond, is a key structural feature for photochromism. By systematically modifying the aldehyde or ketone used to form the semicarbazone, as well as by introducing substituents on the phenyl ring of the this compound moiety, it may be possible to tune the photochromic properties of the resulting materials.

Potential in Sensing and Chemo-sensing Applications

Chemosensors are molecules designed to selectively bind to a specific analyte (ion or molecule) and produce a detectable signal, such as a change in color or fluorescence. nih.govmdpi.com Semicarbazone and thiosemicarbazone derivatives have been widely investigated as chemosensors due to the presence of hydrogen bond donors (N-H groups) and acceptors (C=O or C=S and C=N groups), which can interact with various analytes. mdpi.commdpi.com

Isatin (B1672199) N-phenylsemicarbazone derivatives, for example, have been shown to act as selective anion sensors, with their binding affinity and selectivity being influenced by substituents on both the isatin and phenylsemicarbazide moieties. rsc.org Similarly, thiosemicarbazone-based sensors have demonstrated high sensitivity and selectivity for the detection of metal ions such as Co²⁺. nih.gov

Semicarbazones derived from this compound are promising candidates for the development of new chemosensors. The semicarbazone linkage provides a binding site for anions through hydrogen bonding, while the imine nitrogen and the carbonyl oxygen can coordinate with metal cations. The phenyl group can be functionalized to modulate the sensor's selectivity and signaling mechanism. The formyl group, if not involved in semicarbazone formation, could also potentially participate in analyte recognition.

The potential sensing applications of this compound derivatives are summarized below:

Analyte TypePotential Binding SitesSignaling Mechanism
Anions (e.g., F⁻, AcO⁻)N-H groups of the semicarbazide moiety. rsc.orgColorimetric or fluorometric changes upon hydrogen bonding.
Cations (e.g., Co²⁺, Cu²⁺)Imine nitrogen and carbonyl oxygen. nih.govPerturbation of photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF).

Future Research Trajectories and Emerging Paradigms in 1 Formyl 4 Phenylsemicarbazide Research

Development of Novel Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as different enantiomers of a chiral molecule can exhibit vastly different biological activities and physical properties. nih.gov Future research will likely focus on the development of novel asymmetric synthetic routes to produce chiral analogues of 1-Formyl-4-phenylsemicarbazide.

Current synthetic methods often result in racemic mixtures, requiring challenging and costly resolution steps. nih.gov To overcome this, researchers are expected to explore various asymmetric synthesis strategies. nih.gov These include:

Chiral Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, can facilitate enantioselective transformations. nih.govresearchgate.net This approach aims to create the desired stereocenter with high precision and efficiency.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials (the "chiral pool") to introduce stereocenters into the this compound scaffold. nih.gov

Asymmetric Autocatalysis: This fascinating concept involves a chiral product acting as a catalyst for its own formation, leading to a significant amplification of enantiomeric excess from a very small initial imbalance. researchgate.net

The development of these methods will be crucial for systematically studying the structure-activity relationships of individual stereoisomers, potentially leading to the discovery of analogues with enhanced potency, selectivity, or unique material properties. rsc.orgresearchgate.net

Table 1: Comparison of Potential Asymmetric Synthesis Strategies
StrategyPrinciplePotential AdvantagesPotential Challenges
Chiral CatalysisA small amount of a chiral catalyst directs the formation of one enantiomer over the other.High efficiency (catalytic amounts), broad substrate scope.Development of suitable catalysts, optimization of reaction conditions.
Chiral Pool SynthesisIncorporation of a chiral building block from a natural source.Access to enantiomerically pure starting materials.Limited availability of suitable chiral precursors.
Substrate ControlAn existing chiral center in the substrate directs the stereochemistry of a new chiral center.High diastereoselectivity can often be achieved.Requires a chiral substrate to begin with.

Integration of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. researchgate.netnih.govnih.gov These computational tools can process vast datasets to identify patterns and make predictions far more efficiently than traditional methods. researchgate.netharvard.edu For this compound, AI and ML can accelerate research in several key areas:

De Novo Design: Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel analogues of this compound with desired properties. harvard.edu These models learn from existing chemical databases to generate new molecular structures that are likely to be active and synthesizable.

Property Prediction: AI models can be trained to predict various properties of designed compounds, including their bioactivity, toxicity, solubility, and metabolic stability (ADMET properties). doi.orgarxiv.org This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. nih.govarxiv.org

Synthesis Prediction: Retrosynthesis algorithms can predict viable synthetic routes for novel, computationally designed compounds, bridging the gap between virtual design and laboratory reality. harvard.edu

By leveraging AI, researchers can navigate the vast chemical space of this compound derivatives more effectively, reducing the time and cost associated with the discovery of new functional molecules. nih.govharvard.edudoi.org

Exploration of Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the weaker, non-covalent interactions between molecules, such as hydrogen bonding, π-π stacking, and van der Waals forces. wikipedia.orgyoutube.com These interactions govern the process of molecular self-assembly, where molecules spontaneously organize into larger, well-defined structures. wikipedia.orglongdom.org The this compound molecule contains key functional groups—the urea (B33335) and formyl moieties—that are capable of forming strong hydrogen bonds, making it an excellent candidate for supramolecular studies.

Future research in this area could explore:

Molecular Recognition: Designing host-guest systems where derivatives of this compound can selectively bind to specific ions or small molecules, with potential applications in sensing and separation. longdom.org

Self-Assembled Materials: Investigating how modifications to the phenyl ring or the formyl group can influence the self-assembly process, leading to the formation of new materials like gels, liquid crystals, or nanofibers. wikipedia.orgnih.gov The controlled formation of these materials could have applications in electronics, catalysis, and biomedicine.

Supramolecular Polymers: Using the reversible nature of non-covalent bonds to create "smart" materials that can respond to external stimuli like temperature or light. nih.gov

Understanding and controlling the self-assembly of this compound analogues could unlock a new class of functional materials with tunable properties. wikipedia.org

Cross-Disciplinary Research at the Interface of Synthetic Chemistry, Materials Science, and Chemical Biology

The most significant breakthroughs often occur at the intersection of different scientific disciplines. labmanager.com The versatile structure of this compound makes it an ideal platform for such cross-disciplinary research, bridging synthetic chemistry with materials science and chemical biology.

Materials Science: As mentioned, the self-assembly properties of these compounds could be harnessed to create novel organic materials. wikipedia.org Synthetic chemists can design and create new analogues, while materials scientists can characterize their physical properties and explore applications in areas like organic electronics, porous materials for gas storage, or responsive coatings.

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. For example, a fluorescently labeled version could be used to visualize specific cellular components or protein interactions. By systematically modifying the structure, chemical biologists can fine-tune the probe's specificity and properties to answer fundamental questions in biology.

This synergistic approach, where synthetic chemists create the tools (molecules) that materials scientists and chemical biologists use to explore new frontiers, will be essential for realizing the full potential of the this compound scaffold. labmanager.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Formyl-4-phenylsemicarbazide, and how can purity be optimized?

  • Methodology :

  • Synthesis : Cyclocondensation reactions involving phenylsemicarbazide and formylating agents (e.g., formic acid derivatives) are common. Reaction conditions (temperature: 80–100°C, solvent: ethanol/water mixtures) and stoichiometric ratios (1:1.2 for phenylsemicarbazide to formyl donor) are critical for yield optimization .
  • Purification : Recrystallization using ethanol or acetonitrile improves purity. Monitor impurities via HPLC (e.g., C18 column, 254 nm UV detection) .
    • Data Table :
Impurity TypeMaximum Allowable (%)Analytical Method
Unreacted starting material0.2HPLC
Byproducts0.3TLC (silica gel, ethyl acetate/hexane)

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Confirm the presence of formyl (C=O stretch: ~1680 cm⁻¹) and semicarbazide (N-H stretch: ~3300 cm⁻¹) groups.
  • NMR : ¹H NMR (DMSO-d₆, 400 MHz) should show formyl proton at δ 8.1–8.3 ppm and aromatic protons at δ 7.2–7.6 ppm .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion confirmation (expected [M+H]⁺: ~194 m/z) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <5 eV suggest high reactivity toward electrophiles .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on reaction pathways using GROMACS .
    • Key Insight : Lower HOMO energy (-6.2 eV) indicates preferential attack at the formyl group over the semicarbazide nitrogen .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets using PRISMA guidelines. For example, discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from assay conditions (e.g., cell line variability, incubation time) .
  • Error Analysis : Quantify uncertainty via standard deviation (±15% for triplicate measurements) and assess instrument calibration (e.g., plate reader drift correction) .
    • Data Table :
StudyIC₅₀ (μM)Cell LineAssay Duration (h)
Study A (2023)10 ± 1.5HeLa24
Study B (2024)50 ± 7.2MCF-748

Q. How to design experiments to evaluate the stability of this compound under physiological conditions?

  • Methodology :

  • Accelerated Degradation Studies : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours. Monitor degradation via LC-MS/MS .
  • Kinetic Modeling : Apply first-order kinetics (rate constant k = 0.02 h⁻¹) to predict shelf-life .

Methodological Best Practices

  • Experimental Replication : Follow Beilstein Journal guidelines: report detailed procedures (solvents, catalysts, reaction times) and deposit raw spectra in supplementary materials .
  • Data Presentation : Use tables for processed data (e.g., purity, yield) and appendices for raw datasets (e.g., NMR spectra, chromatograms) .
  • Ethical Compliance : For biological studies, document participant selection criteria and IRB approval per biomedical research frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.